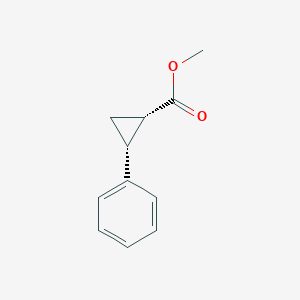
2,2'-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bis-benzothiazine core, which is a heterocyclic structure containing both nitrogen and sulfur atoms. The presence of phenyl groups further enhances its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) typically involves the condensation of 2-mercaptobenzothiazole with ethane-1,2-diylidene bis(3-phenyl-2H-1,4-benzothiazine) under reflux conditions in an appropriate solvent such as methanol . The reaction is monitored by temperature control and stirring to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazine derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Ethane-1,2-diylbis(oxy))bis(3-phenyl-2H-1,4-benzothiazine): Similar structure but with oxygen atoms replacing the ethane-1,2-diylidene linkage.
3,3’-(Ethane-1,2-diylidene)bis(indolin-2-one): Another bis-benzothiazine derivative with indolin-2-one groups.
Uniqueness
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of benzothiazine and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
66252-22-0 |
|---|---|
Fórmula molecular |
C30H20N2S2 |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
3-phenyl-2-[2-(3-phenyl-1,4-benzothiazin-2-ylidene)ethylidene]-1,4-benzothiazine |
InChI |
InChI=1S/C30H20N2S2/c1-3-11-21(12-4-1)29-27(33-25-17-9-7-15-23(25)31-29)19-20-28-30(22-13-5-2-6-14-22)32-24-16-8-10-18-26(24)34-28/h1-20H |
Clave InChI |
RWZAUQYMZOSTLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=CC=C4C(=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


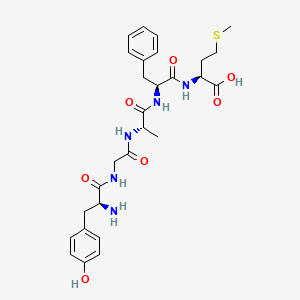
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
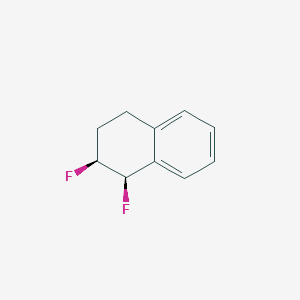
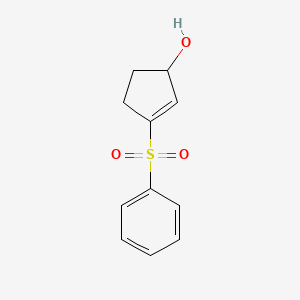
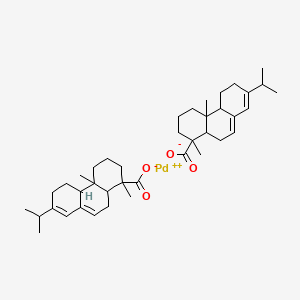
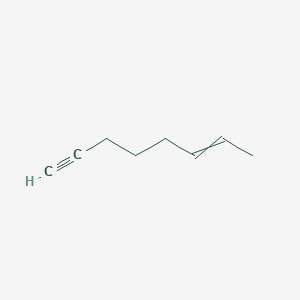
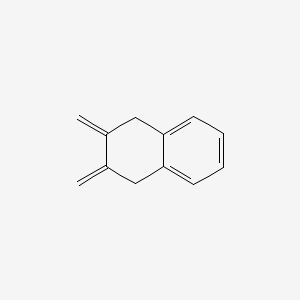
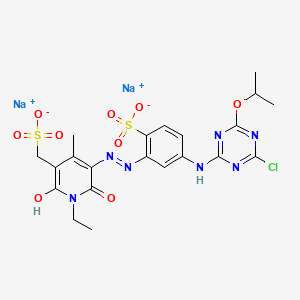

![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
